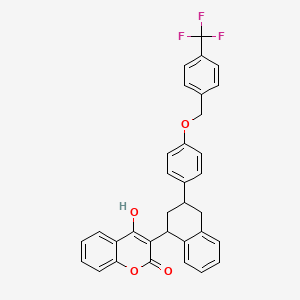







|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[C:3]=1[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH:15]([C:23]2[CH:28]=[CH:27][C:26]([O:29][CH2:30][C:31]3[CH:36]=[CH:35][C:34]([C:37]([F:40])([F:39])[F:38])=[CH:33][CH:32]=3)=[CH:25][CH:24]=2)[CH2:14]1>C(O)C>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[C:3]=1[C@H:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][C@H:15]([C:23]2[CH:28]=[CH:27][C:26]([O:29][CH2:30][C:31]3[CH:32]=[CH:33][C:34]([C:37]([F:40])([F:38])[F:39])=[CH:35][CH:36]=3)=[CH:25][CH:24]=2)[CH2:14]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(OC2=CC=CC=C12)=O)C1CC(CC2=CC=CC=C12)C1=CC=C(C=C1)OCC1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
oil
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
some of the ethanol evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
some precipitation of a solid material
|
|
Type
|
FILTRATION
|
|
Details
|
This was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(OC2=CC=CC=C12)=O)[C@@H]1C[C@H](CC2=CC=CC=C12)C1=CC=C(C=C1)OCC1=CC=C(C=C1)C(F)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |